molecular formula C12H22O3 B1585411 (-)-Menthyloxyacetic acid CAS No. 40248-63-3

(-)-Menthyloxyacetic acid

Cat. No. B1585411
Key on ui cas rn: 40248-63-3
M. Wt: 214.30 g/mol
InChI Key: CILPHQCEVYJUDN-UHFFFAOYSA-N
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Patent
US05093350

Procedure details

0.771 g (3.6 mmol) of (-)-menthoxyacetic acid is stirred under reflux with 2.1 g of thionyl chloride for 4 to 5 h. The thionyl chloride is first removed from the solution by distillation under reduced pressure. 3 ml of dry benzene are then added in order to remove residual thionyl chloride by means of vacuum distillation. 0.9 g of the title compound is obtained.
Quantity
0.771 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH3:15])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([O:10][CH2:11][C:12](O)=[O:13])[CH2:2]1.S(Cl)([Cl:18])=O>>[CH:1]1([CH3:15])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([O:10][CH2:11][C:12]([Cl:18])=[O:13])[CH2:2]1

Inputs

Step One
Name
Quantity
0.771 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)OCC(=O)O)C
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thionyl chloride is first removed from the solution by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
3 ml of dry benzene are then added in order
CUSTOM
Type
CUSTOM
Details
to remove residual thionyl chloride
DISTILLATION
Type
DISTILLATION
Details
by means of vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)OCC(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 107.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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